3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonyl, fluoro, and piperidinyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base such as pyridine.
Piperidinyl Substitution: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of bases or catalysts.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.
Chemical Biology: It is used as a probe to study cellular pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The sulfonyl and piperidinyl groups play crucial roles in enhancing binding affinity and specificity. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylpiperazin-1-yl)aniline: Shares the piperazinyl group but lacks the quinoline core and sulfonyl group.
4-Methylpiperidine: Contains the piperidine ring but lacks the complex quinoline structure and other functional groups.
Uniqueness
3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline core, along with the sulfonyl, fluoro, and piperidinyl groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3S/c1-3-10-28-15-23(32(30,31)18-6-4-17(25)5-7-18)24(29)19-13-20(26)22(14-21(19)28)27-11-8-16(2)9-12-27/h4-7,13-16H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPZKDVRTUWDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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